An In-depth Technical Guide to the Nicotinate Mononucleotide Biosynthesis Pathway
An In-depth Technical Guide to the Nicotinate Mononucleotide Biosynthesis Pathway
This technical guide provides a comprehensive overview of the Nicotinate (B505614) mononucleotide (NaMN) biosynthesis pathway, a critical route for the production of Nicotinamide (B372718) Adenine (B156593) Dinucleotide (NAD+). This document is intended for researchers, scientists, and drug development professionals, offering detailed insights into the core biochemical reactions, enzymatic players, regulatory mechanisms, and experimental methodologies pertinent to this pathway.
Core Concepts of Nicotinate Mononucleotide Biosynthesis
Nicotinate mononucleotide (NaMN) is a key intermediate in the biosynthesis of NAD+, a vital coenzyme in cellular metabolism and signaling. The formation of NaMN is a central point of convergence for two primary NAD+ biosynthetic routes: the de novo synthesis pathway and the Preiss-Handler pathway.
De Novo Synthesis of Nicotinate Mononucleotide
In the de novo synthesis pathway, NaMN is synthesized from the amino acid tryptophan in animals and some bacteria, or from aspartate in some bacteria and plants.[1][2] The pathway starting from tryptophan is often referred to as the kynurenine (B1673888) pathway.[3][4] This multi-step enzymatic process ultimately produces quinolinic acid (QA), which is then converted to NaMN.[1][4]
The key enzymatic step in the conversion of quinolinic acid to NaMN is catalyzed by Quinolinate Phosphoribosyltransferase (QPRT) . This enzyme facilitates the transfer of a phosphoribosyl group from 5-phosphoribosyl-1-pyrophosphate (PRPP) to quinolinic acid, yielding NaMN, pyrophosphate (PPi), and carbon dioxide.[5]
The Preiss-Handler Pathway
The Preiss-Handler pathway, named after its discoverers Jack Preiss and Philip Handler, utilizes nicotinic acid (NA), also known as niacin or vitamin B3, as a precursor for NaMN synthesis.[6][7] This pathway is a crucial salvage route for NAD+ biosynthesis in many organisms, including humans.[8][9]
The initial and rate-limiting step of the Preiss-Handler pathway is catalyzed by Nicotinate Phosphoribosyltransferase (NAPRT) . This enzyme converts nicotinic acid and PRPP into NaMN and PPi.[10]
Conversion of NaMN to NAD+
Once NaMN is synthesized, it is converted to nicotinic acid adenine dinucleotide (NaAD) by the action of Nicotinamide Mononucleotide Adenylyltransferases (NMNATs) .[6] Subsequently, NAD+ synthetase (NADS) catalyzes the amidation of the nicotinic acid moiety of NaAD to a nicotinamide moiety, forming NAD+.[6]
Quantitative Data on Core Enzymes
The following tables summarize the available quantitative data for the key enzymes involved in the Nicotinate mononucleotide biosynthesis pathway in humans. These values provide a basis for comparative analysis and modeling of the pathway.
| Enzyme | Substrate(s) | Km (µM) | Vmax | kcat (s-1) | Source(s) |
| NAPRT | Nicotinic Acid | ~1-10 | - | - | [10] |
| PRPP | ~5-20 | - | - | [10] | |
| QPRT | Quinolinic Acid | 21.6 ± 3.0 | 1.19 ± 0.05 µM min-1 | - | [5] |
| PRPP | 23.2 ± 3.6 | 0.93 ± 0.03 µM min-1 | - | [5] | |
| NMNAT1 | NMN | 16 | - | - | [1] |
| ATP | 43 | - | - | [1] | |
| NaMN | 34 | - | - | [1] | |
| NMNAT2 | NMN | 16 | - | - | [1] |
| ATP | 20 | - | - | [1] | |
| NaMN | 25 | - | - | [1] | |
| NMNAT3 | NMN | 120 | - | - | [1] |
| ATP | 150 | - | - | [1] | |
| NaMN | 140 | - | - | [1] |
Regulatory Mechanisms
The biosynthesis of NaMN is tightly regulated at multiple levels to ensure cellular NAD+ homeostasis.
Regulation of Nicotinate Phosphoribosyltransferase (NAPRT)
-
Transcriptional Regulation: NAPRT gene expression is subject to regulation by various transcription factors. Additionally, DNA methylation of the promoter region has been shown to silence NAPRT expression in some cancer cell lines.[4]
-
Allosteric Regulation: ATP can act as an allosteric modulator of NAPRT, exhibiting both stimulatory and inhibitory effects depending on substrate concentrations.[10] Inorganic phosphate (B84403) is an activator of the enzyme.[10]
-
Inhibition: Several metabolites, including CoA, various acyl-CoAs, glyceraldehyde 3-phosphate, and phosphoenolpyruvate, have been shown to inhibit NAPRT activity.[10]
Regulation of Quinolinate Phosphoribosyltransferase (QPRT)
-
Substrate Inhibition: Human QPRTase is subject to substrate inhibition by PRPP at concentrations above 0.3 mM.[5]
-
Transcriptional Regulation: The expression of the QPRT gene is influenced by various factors and its dysregulation has been implicated in several diseases.[11]
Regulation of Nicotinamide Mononucleotide Adenylyltransferases (NMNATs)
-
Post-Translational Modifications: NMNATs are subject to post-translational modifications, such as poly(ADP-ribosyl)ation and deacetylation, which can modulate their activity and interaction with other proteins.[8][12]
Experimental Protocols
This section provides detailed methodologies for key experiments used to study the Nicotinate mononucleotide biosynthesis pathway.
Nicotinate Phosphoribosyltransferase (NAPRT) Activity Assay (Continuous Fluorometric)
This protocol is adapted from a continuous coupled fluorometric assay.
Principle: The product of the NAPRT reaction, NaMN, is converted to NADH through a series of enzymatic reactions. The resulting NADH is then measured fluorometrically.
Materials:
-
Recombinant human NAPRT
-
Nicotinic acid (NA)
-
5-phosphoribosyl-1-pyrophosphate (PRPP)
-
ATP
-
HEPES buffer (pH 7.4)
-
MgCl₂
-
Coupling enzymes (e.g., NMNAT, NADS, and alcohol dehydrogenase)
-
Fluorometer and microplate reader
Procedure:
-
Prepare a reaction mixture containing HEPES buffer, MgCl₂, ATP, NA, and PRPP.
-
Add the coupling enzymes and ethanol to the reaction mixture.
-
Initiate the reaction by adding the NAPRT enzyme.
-
Immediately place the reaction plate in a fluorometer pre-set to the appropriate excitation and emission wavelengths for NADH (e.g., Ex/Em = 340/460 nm).
-
Monitor the increase in fluorescence over time in a kinetic mode.
-
The rate of fluorescence increase is proportional to the NAPRT activity.
-
Perform control reactions without NAPRT to subtract background fluorescence.
Quinolinate Phosphoribosyltransferase (QPRT) Activity Assay (Spectrophotometric)
This protocol is based on the continuous spectrophotometric measurement of NaMN formation.
Principle: The formation of NaMN from quinolinic acid can be monitored by the increase in absorbance at a specific wavelength.
Materials:
-
Recombinant human QPRT
-
Quinolinic acid (QA)
-
5-phosphoribosyl-1-pyrophosphate (PRPP)
-
Potassium phosphate buffer (pH 7.2)
-
MgCl₂
-
UV-Vis spectrophotometer
Procedure:
-
Prepare a reaction mixture containing potassium phosphate buffer, MgCl₂, and QA.
-
Add PRPP to the mixture.
-
Equilibrate the reaction mixture to the desired temperature (e.g., 37°C).
-
Initiate the reaction by adding the QPRT enzyme.
-
Immediately monitor the increase in absorbance at 297 nm over time.
-
The initial rate of absorbance change is proportional to the QPRT activity.
-
Perform control reactions without QPRT to account for any non-enzymatic changes in absorbance.
Nicotinamide Mononucleotide Adenylyltransferase (NMNAT) Activity Assay (HPLC-based)
This protocol utilizes High-Performance Liquid Chromatography (HPLC) to separate and quantify the product of the NMNAT reaction.
Principle: The formation of NAD+ or NaAD from NMN or NaMN, respectively, is measured by separating the reaction mixture components by reverse-phase HPLC and quantifying the product peak.
Materials:
-
Recombinant human NMNAT
-
Nicotinate mononucleotide (NaMN) or Nicotinamide mononucleotide (NMN)
-
ATP
-
HEPES buffer (pH 7.5)
-
MgCl₂
-
HPLC system with a C18 reverse-phase column and UV detector
-
Perchloric acid
-
Potassium carbonate
Procedure:
-
Prepare a reaction mixture containing HEPES buffer, MgCl₂, ATP, and NaMN (or NMN).
-
Initiate the reaction by adding the NMNAT enzyme.
-
Incubate the reaction at 37°C for a defined period (e.g., 10-30 minutes).
-
Stop the reaction by adding a small volume of perchloric acid.
-
Neutralize the mixture with potassium carbonate and centrifuge to remove the precipitate.
-
Inject a known volume of the supernatant onto the HPLC system.
-
Separate the nucleotides using a suitable gradient of a mobile phase (e.g., phosphate buffer and methanol).
-
Detect the eluting compounds by their absorbance at 260 nm.
-
Quantify the amount of NaAD (or NAD+) produced by comparing the peak area to a standard curve.
Quantification of Intracellular Nicotinate and Quinolinate by LC-MS/MS
This protocol outlines a general workflow for the quantification of intracellular metabolites.
Principle: Cells are lysed, and the metabolites are extracted and then separated and quantified using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
Materials:
-
Cell culture
-
Ice-cold methanol (B129727)
-
Internal standards (isotopically labeled nicotinate and quinolinate)
-
LC-MS/MS system with a suitable column (e.g., HILIC)
Procedure:
-
Rapidly harvest and quench the metabolism of the cells by washing with ice-cold saline and then adding ice-cold 80% methanol containing internal standards.
-
Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Vortex vigorously and centrifuge at high speed to pellet the cell debris.
-
Transfer the supernatant (containing the extracted metabolites) to a new tube and evaporate to dryness under a stream of nitrogen or using a vacuum concentrator.
-
Reconstitute the dried extract in a suitable solvent for LC-MS/MS analysis.
-
Inject a known volume of the reconstituted sample onto the LC-MS/MS system.
-
Separate the metabolites using an appropriate chromatographic method.
-
Detect and quantify nicotinate and quinolinate using multiple reaction monitoring (MRM) with specific precursor-product ion transitions.
-
Calculate the intracellular concentrations based on the peak area ratios relative to the internal standards and the cell number or protein content.
Visualizations of Pathways and Workflows
The following diagrams, generated using Graphviz (DOT language), illustrate the core signaling pathways and experimental workflows described in this guide.
References
- 1. Assay methods for nicotinamide mononucleotide adenylyltransferase of wide applicability. | Semantic Scholar [semanticscholar.org]
- 2. Frontiers | Quinolinate Phosphoribosyltransferase Promotes Invasiveness of Breast Cancer Through Myosin Light Chain Phosphorylation [frontiersin.org]
- 3. researchgate.net [researchgate.net]
- 4. Assay methods for nicotinamide mononucleotide adenylyltransferase of wide applicability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Quantification of IDO1 enzyme activity in normal and malignant tissues - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Characterization of human nicotinate phosphoribosyltransferase: Kinetic studies, structure prediction and functional analysis by site-directed mutagenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. A Versatile Continuous Fluorometric Enzymatic Assay for Targeting Nicotinate Phosphoribosyltransferase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. STRUCTURAL AND KINETIC CHARACTERIZATION OF QUINOLINATE PHOSPHORIBOSYLTRANSFERASE (hQPRTase) FROM HOMO SAPIENS - PMC [pmc.ncbi.nlm.nih.gov]
